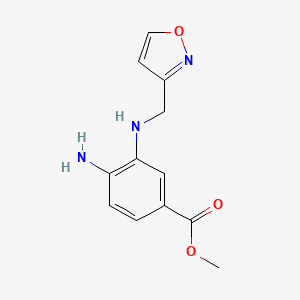

Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate

Description

Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate (CAS: 1548258-20-3; molecular formula: C₁₂H₁₃N₃O₃; molecular weight: 247.26 g/mol) is a benzoate ester derivative featuring a 4-amino group and a 3-substituted 1,2-oxazole moiety. Its synthesis and characterization are facilitated by modern crystallographic tools like SHELX and ORTEP-III, which aid in resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name |

methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-12(16)8-2-3-10(13)11(6-8)14-7-9-4-5-18-15-9/h2-6,14H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGZDHWBYVVXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)NCC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate exhibit significant antimicrobial activity. The oxazole moiety may enhance binding affinity to biological targets, which can lead to inhibition of various enzymes involved in metabolic pathways. This suggests potential applications in developing antibiotics or antifungal agents .

Antioxidant Activity

Studies have also highlighted the antioxidant properties of related compounds. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. This activity can be beneficial in preventing various diseases linked to oxidative damage .

Medicinal Chemistry Applications

This compound is being explored for its potential therapeutic applications in treating conditions such as:

- Infectious Diseases : Due to its antimicrobial properties, it may serve as a lead compound for new antibiotics.

- Cancer Research : The compound's ability to interact with specific enzymes could be leveraged in developing anticancer therapies.

- Neurological Disorders : Some studies suggest that similar compounds may have neuroprotective effects .

Case Studies and Research Findings

A variety of studies have documented the synthesis and evaluation of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial enzyme functions essential for survival .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target enzymes, suggesting a robust interaction that could translate into therapeutic efficacy .

- In vitro Testing : Laboratory tests confirmed the antioxidant properties of synthesized derivatives, highlighting their potential in health applications aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and amino group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Bioactivity and Binding Affinity: The target compound’s 1,2-oxazole moiety provides a rigid heterocyclic framework, which may enhance binding to enzymes or receptors compared to simpler esters like methyl 2-nitrobenzoate (). Fluorinated derivatives (e.g., compound 38 in ) demonstrate superior metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Synthetic Accessibility: this compound is commercially available (Enamine Ltd., MDL: MFCD25269546), unlike triazine-linked derivatives (), which require multi-step syntheses involving halogenated intermediates .

Physicochemical Properties: The target compound’s amino group contributes to solubility in polar solvents (e.g., acetone), whereas bulkier analogues like I-6473 may require surfactants (e.g., Tween 20/80) for solubilization .

Research Implications and Limitations

- Advantages of the Target Compound: Modular structure allows for derivatization at the amino or oxazole positions. Compatibility with crystallographic refinement tools (SHELX) enables precise structural analysis .

- Limitations: Lack of fluorinated or electron-deficient groups may limit its utility in high-stability applications. Limited literature on in vivo efficacy compared to pyridazine- or pyrazole-containing analogues ().

Biological Activity

Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process generally includes the formation of the oxazole ring and subsequent amination reactions. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a comparative study demonstrated that compounds with similar structures showed IC₅₀ values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma (A549) and colorectal carcinoma (HCT-116) cell lines .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 | 16.19 ± 1.35 |

| Doxorubicin | HCT-116 | 17.16 ± 1.54 |

| Benzofuran Derivative | A549 | 1.48 |

The anticancer activity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown that this compound can significantly increase the percentage of apoptotic cells compared to control groups . The mechanism appears to involve the regulation of cell cycle progression and inhibition of key signaling pathways related to cell survival.

Case Studies

A notable case study involved the evaluation of this compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .

Table 2: Effects on Apoptosis Induction

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 2.09 |

| Methyl Compound | 42.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.